![molecular formula C12H9N3O4 B6414421 6-Amino-3-(3-nitrophenyl)picolinic acid CAS No. 1261937-77-2](/img/structure/B6414421.png)
6-Amino-3-(3-nitrophenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3-nitrophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 6th position and a nitrophenyl group at the 3rd position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-nitrophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 6-amino picolinic acid, followed by the introduction of the nitrophenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-nitrophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of various substituted picolinic acids depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-(3-nitrophenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-nitrophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent. Additionally, its ability to chelate metal ions can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-picolinic acid: Lacks the nitrophenyl group, making it less versatile in certain chemical reactions.
3-Nitropyridine-2-carboxylic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
6-(3-Nitrophenyl)picolinic acid: Similar but without the amino group, which can alter its chemical properties and biological activities.
Uniqueness
6-Amino-3-(3-nitrophenyl)picolinic acid is unique due to the presence of both the amino and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-amino-3-(3-nitrophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c13-10-5-4-9(11(14-10)12(16)17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAKGCFRWNIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.